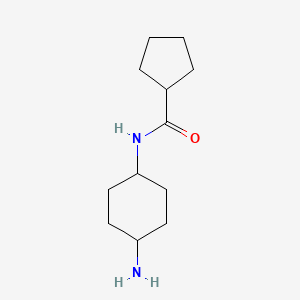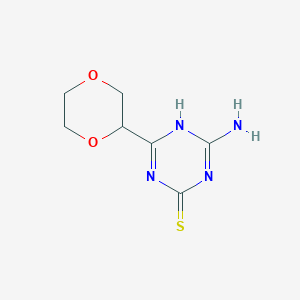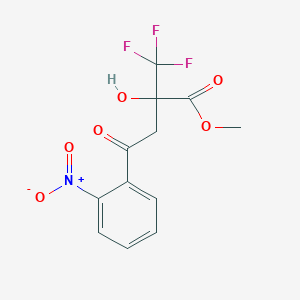![molecular formula C11H5ClFN3O B13197801 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13197801.png)
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile is a chemical compound with a molecular formula of C11H6ClFN2O. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile typically involves the reaction of 2-chloro-5-fluoropyrimidine with 3-hydroxybenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
科学的研究の応用
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile, known for its use in various chemical reactions.
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde: A structurally similar compound with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C11H5ClFN3O |
|---|---|
分子量 |
249.63 g/mol |
IUPAC名 |
3-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C11H5ClFN3O/c12-11-15-6-9(13)10(16-11)17-8-3-1-2-7(4-8)5-14/h1-4,6H |
InChIキー |
HJRSHTOEAOULKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)


![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)

![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)

![2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane](/img/structure/B13197811.png)
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal](/img/structure/B13197817.png)
![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
